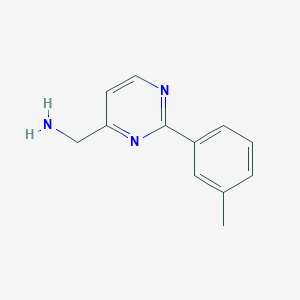(2-(m-Tolyl)pyrimidin-4-yl)methanamine
CAS No.:
Cat. No.: VC17878553
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H13N3 |
|---|---|
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | [2-(3-methylphenyl)pyrimidin-4-yl]methanamine |
| Standard InChI | InChI=1S/C12H13N3/c1-9-3-2-4-10(7-9)12-14-6-5-11(8-13)15-12/h2-7H,8,13H2,1H3 |
| Standard InChI Key | XCCSESZDOGKNSR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NC=CC(=N2)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The IUPAC name of the compound, [2-(3-methylphenyl)pyrimidin-4-yl]methanamine, reflects its core pyrimidine ring substituted with a meta-tolyl group (3-methylphenyl) at position 2 and a methanamine group (-CH₂NH₂) at position 4. The pyrimidine ring’s nitrogen atoms at positions 1 and 3 contribute to its aromaticity and hydrogen-bonding capabilities, which are critical for interactions with biological targets. The meta-tolyl group introduces steric and electronic effects that influence binding affinity and solubility .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₃ |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | [2-(3-methylphenyl)pyrimidin-4-yl]methanamine |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NC=CC(=N2)CN |
| InChI Key | XCCSESZDOGKNSR-UHFFFAOYSA-N |
Solubility and Stability
The compound’s aqueous solubility is moderate, influenced by the hydrophobic meta-tolyl group and the polar methanamine moiety. Computational models predict a logP value of ~2.1, indicating balanced lipophilicity for membrane permeability. Stability studies suggest susceptibility to oxidative degradation at the amine group, necessitating storage under inert conditions.
Synthesis and Purification
Synthetic Pathways
The synthesis of (2-(m-Tolyl)pyrimidin-4-yl)methanamine typically involves a multi-step process. A common route begins with the condensation of 3-methylacetophenone with a β-keto ester to form a pyrimidine precursor. Subsequent functionalization introduces the methanamine group via reductive amination or nucleophilic substitution. For example, in analogous pyrimidinone syntheses, thiourea and β-keto esters are condensed under basic conditions to form thiol intermediates, which are then methylated and subjected to hydrazine treatment to yield hydrazinyl derivatives .
Optimization Challenges
Key challenges include minimizing byproducts during cyclization and ensuring regioselective substitution. The meta-tolyl group’s steric bulk complicates reactions at the pyrimidine’s 2-position, often requiring catalysts like palladium for Suzuki couplings . Purification via column chromatography or recrystallization is critical to achieving high purity (>95%), as confirmed by HPLC and NMR.
Biological Activities and Mechanisms
Antitubercular Activity
Structurally related pyrimidinones exhibit antitubercular activity by targeting Mycobacterium tuberculosis (Mtb) enzymes. For instance, compound 45 in SAR studies (MIC = 1 μM) features a pyridylamino group that disrupts Mtb cell wall synthesis . While direct data on (2-(m-Tolyl)pyrimidin-4-yl)methanamine is lacking, its pyrimidine core and substituent geometry suggest potential activity against similar bacterial targets .
Structure-Activity Relationship (SAR) Insights
Role of the Pyrimidine Core
The pyrimidine ring’s nitrogen atoms and conjugated π-system are essential for bioactivity. Modifications such as methylation at N1 or N3 abolish activity, as seen in compounds 3 and 4, highlighting the need for hydrogen-bonding capacity . Additionally, replacing the pyrimidine with a quinazolinone (compound 10) retains potency but reduces selectivity, underscoring the core’s irreplaceability .
Table 2: Comparative Bioactivity of Analogues
| Compound | R1 | MIC (μM) | Solubility (μM) | Selectivity Index |
|---|---|---|---|---|
| 1 | Phenyl | 2.0 | 50 | 5.0 |
| 12 | CF₃ | 15.0 | 200 | 15.0 |
| 45 | 2-Pyridyl | 1.0 | 25 | 25.0 |
Future Research Directions
Target Identification
Proteomic profiling and CRISPR screening could identify novel targets, such as tyrosine kinases or bacterial dihydrofolate reductase. Isotope-labeled analogs may facilitate binding studies via mass spectrometry .
Prodrug Development
To address solubility limitations, prodrug strategies incorporating phosphate or peptide moieties are promising. For example, esterification of the methanamine group could enhance oral bioavailability.
In Vivo Efficacy Studies
Rodent models of cancer and tuberculosis are needed to evaluate pharmacokinetics and toxicity. Preliminary studies should focus on dose optimization and biomarker analysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume